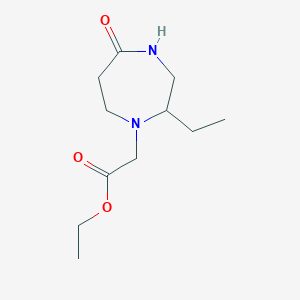

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

CAS No.: 1142198-02-4

Cat. No.: VC2299333

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142198-02-4 |

|---|---|

| Molecular Formula | C11H20N2O3 |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate |

| Standard InChI | InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) |

| Standard InChI Key | ONMOSBPWAITMGH-UHFFFAOYSA-N |

| SMILES | CCC1CNC(=O)CCN1CC(=O)OCC |

| Canonical SMILES | CCC1CNC(=O)CCN1CC(=O)OCC |

Introduction

Chemical Structure and Properties

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate contains a 1,4-diazepane ring system with an ethyl substituent at the 2-position, an oxo group at the 5-position, and an ethyl acetate group attached to one of the nitrogen atoms. The compound's structure confers specific chemical and physical properties that influence its behavior in various applications.

Basic Chemical Information

The compound is characterized by several key identifiers and chemical properties as outlined in Table 1.

Table 1: Chemical Properties of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

| Property | Value |

|---|---|

| CAS Number | 1142198-02-4 |

| Alternative CAS Number | 106691-72-9 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | ethyl 2-(2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate |

| Standard InChI | InChI=1S/C11H20N2O3/c1-3-9-7-12-10(14)5-6-13(9)8-11(15)16-4-2/h9H,3-8H2,1-2H3,(H,12,14) |

| Standard InChIKey | ONMOSBPWAITMGH-UHFFFAOYSA-N |

| SMILES | CCC1CNC(=O)CCN1CC(=O)OCC |

The compound features multiple functional groups, including an amide (lactam) group, a tertiary amine, and an ester group, which contribute to its chemical reactivity and potential applications.

Structural Characteristics

The 1,4-diazepane ring forms the core of this molecule, providing a unique three-dimensional scaffold. This seven-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4, with an oxo (carbonyl) group at position 5 creating a lactam functionality. The ethyl substituent at position 2 and the ethyl acetate moiety attached to the nitrogen at position 1 further define its structural characteristics.

The compound's structure allows for specific conformational properties that may influence its binding capabilities with biological targets. Related diazepane structures have been observed to adopt chair conformations, which could be relevant to this compound as well .

Synthesis and Applications

Applications in Chemical Research

Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate serves predominantly as an intermediate compound in chemical synthesis, particularly in pharmaceutical chemistry. Its structural features make it valuable for:

-

Serving as a building block for more complex molecules

-

Acting as a precursor in the synthesis of bioactive compounds

-

Functioning as a scaffold for structure-activity relationship studies

-

Contributing to the development of novel heterocyclic systems with potential biological activity

The compound's unique structural characteristics, particularly the diazepane ring system, provide a valuable platform for medicinal chemistry explorations. Related diazepane derivatives have been investigated in pharmaceutical research, suggesting potential applications for this specific compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume